2-[2-[Benzyl(methyl)amino]ethoxy]ethanamine is a complex organic compound with significant implications in both chemistry and biology. It is primarily classified as an amine derivative due to the presence of the amino group within its structure. This compound serves as a valuable building block in the synthesis of various pharmaceuticals and chemical intermediates, particularly in the development of drugs targeting neurological conditions.
2-[2-[Benzyl(methyl)amino]ethoxy]ethanamine can be classified based on its functional groups:
The synthesis of 2-[2-[Benzyl(methyl)amino]ethoxy]ethanamine typically involves multi-step reactions, including:
The synthesis can be optimized by controlling reaction conditions such as temperature, pressure, and solvent choice. For instance, using sodium hydroxide as a catalyst can enhance the reaction efficiency by facilitating ether formation through nucleophilic substitution mechanisms .
The molecular formula for 2-[2-[Benzyl(methyl)amino]ethoxy]ethanamine is C12H19N2O. The structural representation can be described as follows:
2-[2-[Benzyl(methyl)amino]ethoxy]ethanamine participates in several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-[2-[Benzyl(methyl)amino]ethoxy]ethanamine primarily involves its interaction with biological targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites on enzymes, potentially modulating their activity. Additionally, the hydrophobic ethoxy group may interact with lipid membranes or hydrophobic pockets within proteins, influencing their conformation and function.
These interactions can lead to alterations in biochemical pathways, which may have therapeutic implications, particularly in drug design aimed at neurological disorders .
2-[2-[Benzyl(methyl)amino]ethoxy]ethanamine has diverse applications across various fields:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its significance in both scientific research and practical applications.
2-[2-[Benzyl(methyl)amino]ethoxy]ethanamine (systematic IUPAC name) represents a structurally distinct subclass of flexible aminoether compounds characterized by a tertiary amine core, a benzyl group providing lipophilic character, and a polyether chain terminating in a primary amine. Its molecular formula is C₁₂H₂₀N₂O (molecular weight: 208.30 g/mol), with a CAS Registry Number of 115972-93-5 [5]. The compound features:
Table 1: Structural and Physicochemical Properties
Property | Value | Method/Note |
---|---|---|
Molecular Formula | C₁₂H₂₀N₂O | Confirmed via PubChem [1] |
CAS Registry Number | 115972-93-5 | Commercial sourcing [5] |
Exact Mass | 208.1576 Da | Calculated |
Topological Polar Surface Area | 38.3 Ų | Predictive modeling |
Hydrogen Bond Acceptors | 3 (1 ether O, 1 amine N, 1 primary amine N) | Structural analysis |
Rotatable Bonds | 9 | Conformational flexibility marker |
Structurally analogous compounds like 2-(2-(Benzyl(methyl)amino)ethoxy)ethan-1-ol (CAS 115972-93-5, C₁₂H₁₉NO₂) [2] [5] and N-Benzyl-2-(2-(2-methoxyethoxy)ethoxy)ethan-1-amine (CAS 30041-47-5) [8] highlight the modular nature of this pharmacophore. Variations occur primarily in the terminal functional group (amine vs. alcohol) or ethylene glycol chain length, directly influencing solubility, hydrogen-bonding capacity, and conformational preferences. The terminal primary amine in 2-[2-[Benzyl(methyl)amino]ethoxy]ethanamine provides a critical advantage over alcohol-terminated analogs: it serves as a versatile site for chemical modification via amidation, reductive amination, or conjugation to pharmacophores or solid supports.
The compound first emerged in chemical literature not as a biologically active entity itself, but as a versatile synthetic intermediate and structural motif enabling access to more complex therapeutic agents. Its design principles stem from foundational work on:
A significant technological driver was the development of palladium-catalyzed coupling reactions. As highlighted in research on HDAC inhibitor dimers, Buchwald-Hartwig amination and related C-N bond-forming reactions became crucial for synthesizing such aminoether linkers and attaching them to complex pharmacophores under mild conditions. Optimization studies demonstrated that yields exceeding 69% could be achieved using BrettPhos precatalysts and Cs₂CO₃ base in dioxane at 100°C – conditions compatible with sensitive functional groups often present in drug molecules [4]. This synthetic accessibility facilitated broader exploration.
Concurrently, research into metal-catalyzed routes to antidepressants (e.g., Ru-catalyzed asymmetric synthesis of selegiline precursors) underscored the relevance of structurally related benzylamino ethers in central nervous system (CNS) drug discovery [6]. While not directly reported as an antidepressant, the structural kinship of 2-[2-[Benzyl(methyl)amino]ethoxy]ethanamine to molecules targeting monoamine transporters positioned it as a scaffold of interest for neuropharmacology.
Despite its utility as an intermediate, significant knowledge gaps exist regarding the intrinsic pharmacology and optimal deployment of 2-[2-[Benzyl(methyl)amino]ethoxy]ethanamine in advanced drug modalities:
Table 2: Key Research Imperatives and Methodological Approaches
Knowledge Gap | Recommended Research Approach | Expected Impact |
---|---|---|
Target Polypharmacology | Broad-panel binding/functional assays (GPCRs, kinases, transporters) | Define intrinsic bioactivity; mitigate off-target risks in conjugates |
PROTAC Linker SAR | Synthesis of homologs; degradation efficiency assays; biophysical studies (SPR, ITC) | Establish design rules for degrader efficacy |
ADME-PK Properties | In vitro metabolic stability assays (microsomes/hepatocytes); PAMPA; in vivo PK studies | Enable rational PK optimization of derivatives |
Conformational Dynamics | Molecular Dynamics simulations; NMR spectroscopy in solution | Predict and optimize warhead positioning in bifunctional drugs |
Novel Modality Integration | Site-specific conjugation to antibodies, peptides, or payloads; in vitro/in vivo efficacy evaluation | Expand therapeutic applications beyond current paradigms |
CAS No.: 1232861-58-3
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0
CAS No.: 76060-17-8